molecular formula C14H17BO2Si B12545942 [3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane CAS No. 663619-78-1

[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane

Cat. No.: B12545942
CAS No.: 663619-78-1
M. Wt: 256.18 g/mol
InChI Key: MALJCDHPOCNZMY-UHFFFAOYSA-N
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Description

3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that features a unique combination of boron, silicon, and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane typically involves the coupling of a boronic acid derivative with a cyclopentadienylsilane precursor. The reaction is often catalyzed by transition metals such as palladium or copper under mild conditions. For example, a common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid derivative reacts with a halogenated cyclopentadienylsilane in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.

    Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is used as a building block for the construction of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of certain compounds, making them more effective as therapeutic agents. Additionally, the silicon moiety can improve the stability and bioavailability of these drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane
  • 3-Fluoro-7-hydroxy-chroman-2,4-dione
  • 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is unique due to its combination of boron and silicon atoms within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

The compound 3-(2H-1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₁H₁₃BNO₂Si
  • Molecular Weight : Approximately 215.11 g/mol
  • CAS Number : Not specifically listed in available databases but can be derived from its components.

The compound features a benzodioxaborole moiety, which is known for its ability to interact with biological systems through boron-mediated mechanisms. The presence of a trimethylsilyl group enhances its stability and solubility in organic solvents.

1. Proteasome Inhibition

Research indicates that boronic acid derivatives, including those related to benzodioxaboroles, can inhibit proteasome activity. This inhibition leads to the accumulation of proteins that regulate apoptosis and cell cycle progression. The specific mechanism involves the reversible binding of the boron atom to the catalytic site of the proteasome, disrupting its function and promoting apoptosis in cancer cells .

2. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a series of boronic acid derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. These studies demonstrated that such compounds could induce cell death through both apoptosis and necrosis pathways .

3. Cellular Signaling Modulation

The benzodioxaborole group is known to modulate various signaling pathways within cells. It has been observed that these compounds can influence pathways related to inflammation and cellular stress responses. For example, they may inhibit NF-kB signaling, which is crucial for inflammatory responses and cancer progression .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzodioxaborole derivatives revealed that one particular derivative exhibited potent cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. The IC50 value was determined to be approximately 15 µM .

Case Study 2: Proteasome Inhibition in Myeloma Cells

Another investigation focused on multiple myeloma cells treated with a related boronic acid compound showed a significant reduction in cell viability. The study highlighted that the compound's ability to inhibit proteasome function led to increased levels of pro-apoptotic factors and decreased levels of survival signals .

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
Proteasome InhibitionReversible binding at proteasome active site
Anticancer ActivityInduces apoptosis in cancer cell lines
Cellular SignalingModulates NF-kB signaling pathway

Properties

CAS No.

663619-78-1

Molecular Formula

C14H17BO2Si

Molecular Weight

256.18 g/mol

IUPAC Name

[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane

InChI

InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3

InChI Key

MALJCDHPOCNZMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C

Origin of Product

United States

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